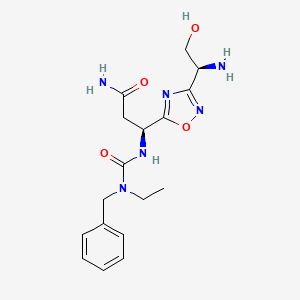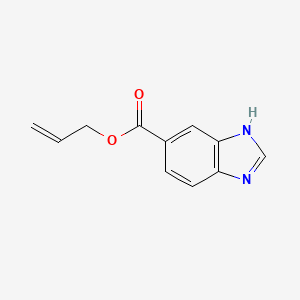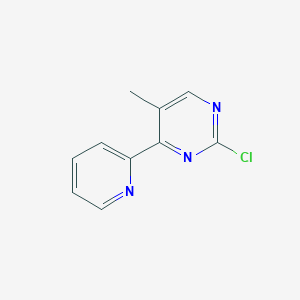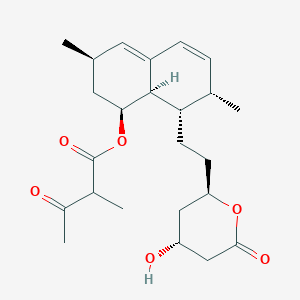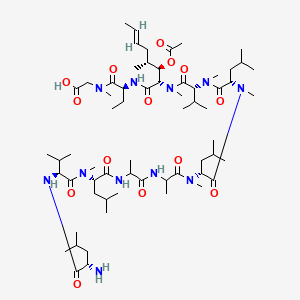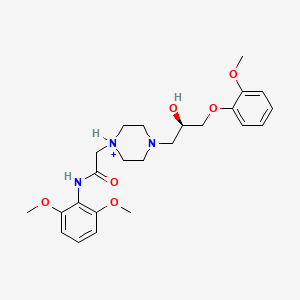
(R)-N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a common structural motif in medicinal chemistry, and multiple methoxy groups, which can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide typically involves multiple steps, including the formation of the piperazine ring and the introduction of the methoxy and hydroxy groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, ®-N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound’s potential biological activity makes it a candidate for studying various biochemical pathways. It can be used in assays to investigate enzyme interactions, receptor binding, and cellular uptake mechanisms.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for developing new drugs. Its piperazine ring is a common feature in many pharmaceuticals, and the methoxy groups can influence its pharmacokinetic properties.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of ®-N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide: Lacks the ® configuration, which can affect its biological activity.
N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)ethanamide: Similar structure but with an ethanamide group instead of acetamide.
Uniqueness
The ® configuration of ®-N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide provides it with unique stereochemical properties that can influence its interaction with biological targets. This makes it distinct from its similar compounds and potentially more effective in certain applications.
特性
分子式 |
C24H34N3O6+ |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
N-(2,6-dimethoxyphenyl)-2-[4-[(2R)-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-ium-1-yl]acetamide |
InChI |
InChI=1S/C24H33N3O6/c1-30-19-7-4-5-8-20(19)33-17-18(28)15-26-11-13-27(14-12-26)16-23(29)25-24-21(31-2)9-6-10-22(24)32-3/h4-10,18,28H,11-17H2,1-3H3,(H,25,29)/p+1/t18-/m1/s1 |
InChIキー |
JIMZHCFQUQMSGP-GOSISDBHSA-O |
異性体SMILES |
COC1=C(C(=CC=C1)OC)NC(=O)C[NH+]2CCN(CC2)C[C@H](COC3=CC=CC=C3OC)O |
正規SMILES |
COC1=C(C(=CC=C1)OC)NC(=O)C[NH+]2CCN(CC2)CC(COC3=CC=CC=C3OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





